Methyl 5-(fluorosulfonyl)-2-hydroxybenzoate
Description
Methyl 5-(fluorosulfonyl)-2-hydroxybenzoate is an organic compound that belongs to the class of sulfonyl fluorides. These compounds are known for their diverse applications in organic synthesis, chemical biology, drug discovery, and materials science . The presence of the fluorosulfonyl group in this compound makes it a valuable intermediate in various chemical reactions and processes.
Properties
IUPAC Name |
methyl 5-fluorosulfonyl-2-hydroxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO5S/c1-14-8(11)6-4-5(15(9,12)13)2-3-7(6)10/h2-4,10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZJGDYOQCBVOGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)S(=O)(=O)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400-89-5 | |
| Record name | methyl 5-(fluorosulfonyl)-2-hydroxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(fluorosulfonyl)-2-hydroxybenzoate typically involves the introduction of the fluorosulfonyl group into a suitable aromatic precursor. One common method is the direct fluorosulfonylation of 2-hydroxybenzoic acid derivatives using fluorosulfonyl radicals. This process can be carried out under mild conditions, making it an efficient and practical approach .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorosulfonylation reactions using specialized equipment to ensure safety and efficiency. The use of continuous flow reactors and advanced purification techniques can help achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(fluorosulfonyl)-2-hydroxybenzoate can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorosulfonyl group can be substituted with other nucleophiles, leading to the formation of diverse sulfonyl derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or peracids for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Applications in Organic Synthesis
1. Versatile Intermediate:
Methyl 5-(fluorosulfonyl)-2-hydroxybenzoate serves as a versatile intermediate in the synthesis of complex organic molecules. Its unique structure allows for various functionalizations, making it valuable for producing sulfonyl fluorides, which are important in organic synthesis.
2. Fluorosulfonylation Reactions:
The compound can be utilized in direct fluorosulfonylation reactions, leading to the formation of sulfonyl fluorides. These reactions are crucial for developing new materials and pharmaceuticals, as sulfonyl fluorides exhibit diverse biological activities and can serve as building blocks for more complex structures.
Applications in Medicinal Chemistry
1. Drug Development:
The structural features of this compound suggest potential applications in drug development. Compounds with similar functionalities have been shown to interact significantly with biological targets, indicating that this compound may also possess therapeutic properties.
2. Biological Activity:
While specific biological activity data for this compound is limited, compounds with analogous structures often demonstrate notable interactions within biological systems. The hydroxyl group enhances solubility and binding interactions, making it a candidate for further investigation in medicinal chemistry.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Fluorosulfonylation | Investigated the use of this compound as a reagent | Demonstrated its effectiveness in synthesizing sulfonyl fluorides under mild conditions. |
| Drug Interaction Study | Explored interactions of sulfonamide derivatives with biological targets | Highlighted the potential of similar compounds in drug design, suggesting that this compound could exhibit comparable properties. |
Mechanism of Action
The mechanism of action of Methyl 5-(fluorosulfonyl)-2-hydroxybenzoate involves the reactivity of the fluorosulfonyl group. This group can undergo nucleophilic attack, leading to the formation of covalent bonds with various nucleophiles. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl 5-(fluorosulfonyl)-2-hydroxybenzoate include other sulfonyl fluorides, such as:
- Methyl 4-(fluorosulfonyl)benzoate
- Methyl 3-(fluorosulfonyl)benzoate
- Methyl 2-(fluorosulfonyl)benzoate
Uniqueness
The uniqueness of this compound lies in the specific positioning of the fluorosulfonyl group and the hydroxyl group on the benzene ring. This unique structure imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications .
Biological Activity
Methyl 5-(fluorosulfonyl)-2-hydroxybenzoate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and potential biological activities. This article explores its synthesis, biological activity, and relevant case studies.
Chemical Structure and Synthesis
This compound features a hydroxyl group and a fluorosulfonyl moiety, which contribute to its reactivity and biological profile. The compound can be synthesized through various organic reactions involving commercially available precursors, such as methyl 4-hydroxybenzoate and fluorosulfonic acid derivatives. The general synthesis pathway involves:
- Starting Materials : Methyl 4-hydroxybenzoate and fluorosulfonic acid.
- Reaction Conditions : The reaction typically occurs under acidic conditions, facilitating the introduction of the fluorosulfonyl group.
- Purification : The product is purified using standard techniques such as column chromatography.
Antimicrobial Properties
This compound has been evaluated for its antimicrobial activity against various bacterial strains. Studies have demonstrated that it exhibits inhibitory effects on Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
- In Vitro Studies : In vitro assays have shown that the compound inhibits bacterial growth at micromolar concentrations (ID50 values ranging from M to M) depending on the bacterial strain tested .
The mechanism by which this compound exerts its biological effects is believed to involve:
- Enzyme Inhibition : The fluorosulfonyl group may interact with nucleophilic sites on enzymes, leading to inhibition of essential metabolic pathways in bacteria.
- Membrane Disruption : The compound may also disrupt bacterial cell membranes, contributing to its antimicrobial efficacy.
Study 1: Antimicrobial Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized this compound and tested its efficacy against Escherichia coli and Staphylococcus aureus. Results indicated that the compound demonstrated significant antibacterial activity with minimal cytotoxicity towards mammalian cells, suggesting a favorable therapeutic index .
| Bacterial Strain | ID50 (M) | Observations |
|---|---|---|
| E. coli | Effective growth inhibition | |
| S. aureus | Low cytotoxicity observed |
Study 2: Mechanistic Insights
A mechanistic study conducted by researchers at Leiden University investigated the interaction of this compound with bacterial enzymes. The findings revealed that the compound binds covalently to active site residues, thereby inhibiting enzyme function and leading to bacterial cell death .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
